Molecular Weight Increase Confers Distinct Pharmacokinetic Predictions Relative to 1-(Pyridin-4-yl)piperazine
The target compound exhibits a molecular weight of 177.25 g/mol, compared to 163.22 g/mol for the des-methyl analog 1-(pyridin-4-yl)piperazine . This 8.6% increase in mass, coupled with an additional methyl group, alters both Lipinski compliance metrics and predicted logP, which directly influences membrane permeability and oral bioavailability potential.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 177.25 |
| Comparator Or Baseline | 1-(Pyridin-4-yl)piperazine: 163.22 |
| Quantified Difference | +14.03 g/mol (+8.6%) |
| Conditions | Calculated molecular weight based on molecular formula (C10H15N3 vs. C9H13N3) |
Why This Matters
A molecular weight increase of >10 Da can shift a compound's predicted logP and polar surface area, altering its classification in drug-likeness filters and requiring distinct formulation strategies.
